molecular formula C6H11NO2 B069839 3,3-Dimethyl-1-nitrobut-1-ene CAS No. 165881-29-8

3,3-Dimethyl-1-nitrobut-1-ene

Cat. No.: B069839
CAS No.: 165881-29-8
M. Wt: 129.16 g/mol
InChI Key: MAWMSYJASPQMOC-SNAWJCMRSA-N
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Description

3,3-Dimethyl-1-nitrobut-1-ene: is an organic compound with the molecular formula C6H11NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an alkene (double bond)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-nitrobut-1-ene typically involves the reaction of 3,3-dimethyl-1-butyne with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal salt, to facilitate the addition of the nitro group to the alkyne, forming the nitroalkene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of efficient separation techniques, such as distillation, is essential to isolate the desired compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Dimethyl-1-nitrobut-1-ene can undergo oxidation reactions, where the nitro group is further oxidized to form nitro compounds with higher oxidation states.

    Reduction: The compound can be reduced to form amines or oximes, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the nitro group.

Major Products:

    Oxidation: Higher nitro compounds.

    Reduction: Amines or oximes.

    Substitution: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

Chemistry: 3,3-Dimethyl-1-nitrobut-1-ene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-nitrobut-1-ene involves its reactivity with various chemical reagents. The nitro group, being an electron-withdrawing group, activates the double bond towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, undergoing addition or substitution reactions.

Comparison with Similar Compounds

    3,3-Dimethyl-1-butene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.

    3,3-Dimethyl-1-butyne: An alkyne with similar carbon skeleton but different reactivity due to the presence of a triple bond instead of a double bond.

    2,2-Dimethyl-3-butene: Another alkene with a similar structure but different substitution pattern, affecting its reactivity and applications.

Uniqueness: 3,3-Dimethyl-1-nitrobut-1-ene is unique due to the presence of both a nitro group and a double bond in its structure. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

(E)-3,3-dimethyl-1-nitrobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2,3)4-5-7(8)9/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWMSYJASPQMOC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold mixture of 3,3-dimethyl-1-nitro-butan-2-ol (7.35 g, 50.0 mmol), and triethylamine (17.4 mL, 125 mmol) in dichloromethane (70 mL) at −78° C. was added MsCl (4.64 mL, 60 mmol) dropwise; the mixture was stirred for 2 hours at −78° C. to room temperature. Then solvents were removed, the residue was partitioned between EtOAc and diluted HCl aqueous solution, the EtOAc phase was washed with saturated NaCl aqueous solution, then dried over anhydrous sodium sulfate, filtered, concentrated, to give an oil, the title compound (6.2 g); The title product, 1H NMR (200 MHz, CDCl3): δ (ppm)=7.25 (d, 1H, J=13.4 Hz), 6.88 (d, 1H, J=13.4 Hz), 1.16 (s, 9H).
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
4.64 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-Dimethyl-1-nitrobut-1-ene
Reactant of Route 2
3,3-Dimethyl-1-nitrobut-1-ene
Reactant of Route 3
3,3-Dimethyl-1-nitrobut-1-ene

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